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Compound of Interest

4-Chloro-2-methoxy-5-
Compound Name: ) .
nitropyrimidine

CAS No.: 1375065-27-2

Cat. No.: B1459530

Get Quote

Executive Summary & Compound Provenance[1][2]

¢ Compound Name: 4-Chloro-2-methoxy-5-nitropyrimidine[1]
o CAS Registry Number: 1375065-27-2 (Note: Often confused with isomer 22536-62-5)
e Molecular Formula:
[1]
o Exact Mass: 189.00

¢ Role: An electrophilic scaffold where the C4-chlorine is highly activated by the ortho-nitro
group (

"hot spot"), allowing for the regioselective introduction of amine nucleophiles (e.g., indole or
aniline derivatives).
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Critical Note on Regiochemistry: Direct chlorination of 2,4-dihydroxy-5-nitropyrimidine or
nucleophilic substitution on 2,4-dichloro-5-nitropyrimidine often yields mixtures. The high-purity
synthesis of the title compound typically proceeds via the chlorination of 2-methoxy-5-
nitropyrimidin-4(3H)-one using

. This provenance is essential for interpreting the spectra, as it rules out the 2-chloro-4-methoxy
isomer.

Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
Solvent:

or

(Values below referenced to

)

The 1H NMR spectrum is deceptively simple, featuring two distinct singlets. The diagnostic
value lies in the chemical shift of the pyrimidine ring proton (H-6), which is heavily deshielded
by the adjacent nitro group and ring nitrogens.

Table 1: 1H NMR Data (400 MHz,

)
. Shifti( Lo ] Assighment
Position Multiplicity Integration Lodi
ogic
ppm) <
Diagnostic:
Deshielded by
H-6 9.05-9.25 Singlet (s) 1H
and
Characteristic
410-4.18 Singlet (s) 3H methoxy on

pyrimidine ring.
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Table 2: 13C NMR Data (100 MHz,

)

Differentiation from the 2-chloro isomer relies on the chemical shift of the carbon bearing the

chlorine vs. the methoxy.

Shift (
Carbon Type Assignment Logic
ppm)
Attached to
C-2 164.5 and two Nitrogens
(Most deshielded).
Pyrimidine ring carbon
C-6 158.2
(correlates to H-6).
Attached to ClI;
C-4 155.0 activated by
Attached to
C-5 136.5
56.2 Methoxy carbon.

B. Mass Spectrometry (MS) & Infrared (IR)[1]
Mass Spectrometry (EI/ESI)

The presence of a single chlorine atom provides a definitive isotopic signature.

e Molecular lon (

): m/z 189.0 (100%)

* |sotope Peak (
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): m/z 191.0 (~33%)

o Pattern: Distinct 3:1 ratio characteristic of

and
(2]
o Fragmentation: Loss of

(

) is a common fragmentation pathway in nitro-aromatics.

Infrared Spectroscopy (FT-IR)

e Asymmetric

Stretch: 1535 — 1555
(Strong)
e Symmetric
Stretch: 1340 — 1360
(Strong)
e C-H Stretch (Aromatic): 3050 — 3100
(Weak)

e C-CI Stretch: 700 — 800

(Medium/Weak)
Experimental Protocol: Synthesis & Confirmation
This protocol ensures the isolation of the correct isomer.

Step 1: Precursor Synthesis Start with 2-methoxy-4(3H)-pyrimidinone. Nitration is performed
using
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at
to yield 2-methoxy-5-nitro-4(3H)-pyrimidinone.
Step 2: Chlorination (The Critical Step)
e Suspend 2-methoxy-5-nitro-4(3H)-pyrimidinone (1.0 eq) in
(5.0 eq).
e Add
-diethylaniline (1.0 eq) as a catalyst/acid scavenger.
e Heat to reflux (
) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
e Quenching: Pour onto crushed ice with vigorous stirring (Exothermic!).
» Extraction: Extract with DCM, wash with cold

, dry over

Result: Yellow/Off-white solid.[3]

Step 3: Quality Control (Isomer Differentiation) To distinguish 4-Chloro-2-methoxy (Target) from
2-Chloro-4-methoxy (Impurity):

o HMBC Experiment:
o Target: The H-6 proton will show a strong 3-bond correlation to the Carbonyl-like C-2 (
, ~164 ppm).
o Impurity: The H-6 proton would correlate to a C-2 (

, ~155-160 ppm) and a C-4 (
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, ~165-170 ppm).
o Reactivity Check: Treat a small aliquot with aniline in isopropanol at

. The 4-Chloro isomer reacts rapidly (minutes) due to the ortho-nitro activation. The 2-Chloro
isomer is significantly more sluggish.

Visualization: Characterization Logic Flow
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Starting Material:

2-Methoxy-5-nitro-4(3H)-pyrimidinone

Reaction:
POCI3, Reflux, 3h

Crude Product:
C5H4CIN303

Spectroscopic Analysis

1H NMR (CDCI3)
MS (ESI/EI) ) .
] . H-6 Singlet @ 9.0-9.2 ppm
(Check for 3:1 Ratio (189/191) OMe Singlet @ 4.1 ppm

Isomer Differentiation
(HMBC / Reactivity)

H-6 correlates to
C-Cl (160 ppm)

H-6 correlates to
C-OMe (164 ppm)

CONFIRMED TARGET: IMPURITY / ISOMER: :
4-Chloro-2-methoxy-5-nitropyrimidine I 2-Chloro-4-methoxy-5-nitropyrimidine |
(Highly Reactive C4-Cl) | (Less Reactive C2-Cl) |

Click to download full resolution via product page

Caption: Logical workflow for synthesizing and validating the regiochemistry of 4-Chloro-2-
methoxy-5-nitropyrimidine, highlighting critical decision points in spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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